

method for enantioselective dihydroxylation of alkenes with (DHQD)2PYR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (DHQD)2Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

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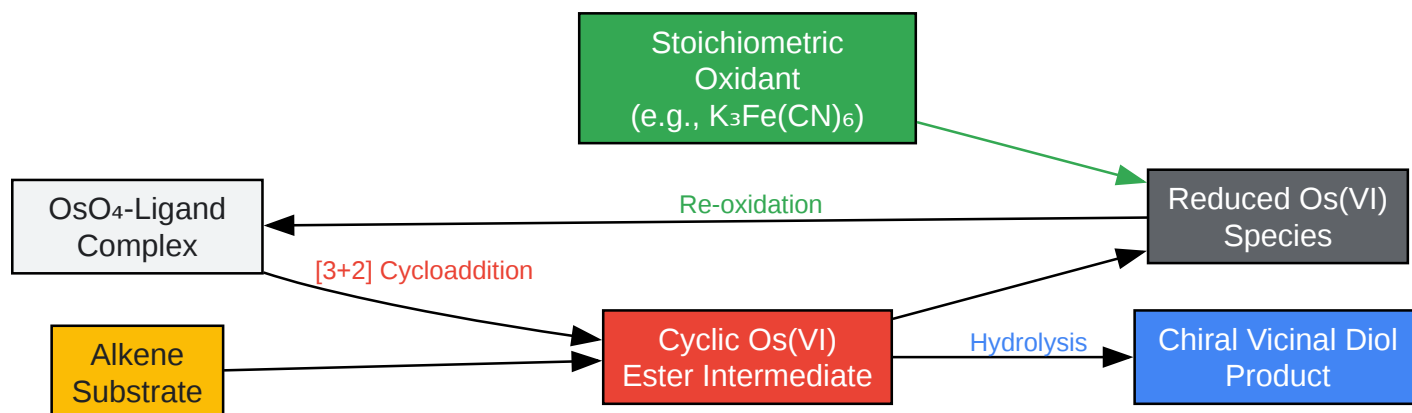
Chemical Profile of (DHQD)2Pyr

The table below summarizes key identifiers and physical properties for the (DHQD)2Pyr ligand, which is crucial for experimental preparation and quality control [1].

Property	Specification
CAS Number	149725-81-5
Quality Assay	≈97%
Optical Rotation	$[\alpha]^{20}_D -390^\circ$, c = 1.2 in methanol
Melting Point	247-250 °C
Functional Group	Phenyl
Safety (WGK)	3 (Highly water-polluting)

A Generalized Protocol for Asymmetric Dihydroxylation

The following workflow illustrates the general catalytic cycle for the asymmetric dihydroxylation, adapted from the well-established Sharpless mechanism [2]. Note that while the ligand shown is generic, the oxidant and core mechanism are applicable.



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Workflow of Asymmetric Dihydroxylation

Reagent Setup

- **Catalyst System:** A catalytic amount of OsO₄ (or K₂OsO₂(OH)₄) and the chiral ligand (DHQD)₂Pyr. The ligand creates a chiral environment around the osmium center [2].
- **Co-oxidant:** A stoichiometric oxidant is required to regenerate OsO₄. **Potassium ferricyanide (K₃Fe(CN)₆)** is commonly used in commercial AD-mixes. **N-Methylmorpholine N-oxide (NMO)** is another alternative [2].
- **Additives:** **Methanesulfonamide** is often added to accelerate the hydrolysis of the intermediate osmate ester, which is particularly useful for non-terminal alkenes [2].
- **Solvent System:** A common and effective solvent is a mixture of **tert-butanol and water** [2].

Procedure Outline

- **Charge Reactor:** In a suitable reaction vessel, combine the alkene substrate, (DHQD)₂Pyr ligand, and methanesulfonamide (if used) in the t-BuOH/H₂O solvent mixture.
- **Cool Reaction:** Cool the mixture to 0°C with stirring.
- **Add Catalysts and Oxidant:** In one portion, add the osmium source (e.g., K₂OsO₂(OH)₄) and the stoichiometric oxidant (e.g., K₃Fe(CN)₆).
- **Monitor Reaction:** Allow the reaction to stir at 0°C or warm slowly to room temperature, monitoring progress by TLC until the starting material is consumed.

- **Work-up:** Quench the reaction with a saturated aqueous solution of sodium sulfite (Na_2SO_3). Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Dry the combined organic layers over a drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash column chromatography to obtain the chiral vicinal diol.

Factors Influencing Enantioselectivity

Computational and experimental studies provide insights into how the ligand controls the reaction's outcome.

- **Alkene Chain Length:** A QM/MM study on terminal aliphatic n-alkenes using $\text{OsO}_4\cdot(\text{DHQD})_2\text{PYDZ}$ (a closely related ligand) showed that enantioselectivity increases sharply with chain length from propene to 1-hexene, after which a ceiling value is reached. This is rationalized by the growing stabilizing interactions between the alkyl chain and specific regions of the catalyst [3].
- **Non-covalent Interactions:** Recent research highlights the critical role of orchestrated non-covalent π -interactions in achieving high enantioselectivity, especially for challenging substrates like 1,1-disubstituted aliphatic alkenes. Density functional theory calculations indicate a "sandwich-like" transition state directed by π - π interactions [4].

Application in Synthesis

$(\text{DHQD})_2\text{Pyr}$ is a valuable tool in complex molecule synthesis. Its documented applications include [1]:

- The catalytic enantioselective allylic amination of alkylidene cyanoacetates.
- The preparation of **10(R),11-Dihydroxydihydroquinine** and **10(S),11-dihydroxydihydroquinine** via Sharpless catalytic asymmetric dihydroxylation.
- Use in the **total synthesis of okadaic acid**, a protein phosphatase inhibitor.

Safety & Handling Notes

- **Ligand Handling:** The $(\text{DHQD})_2\text{Pyr}$ ligand is a combustible solid. Personal protective equipment including an N95 dust mask, gloves, and eyeshields is recommended when handling [1].
- **Osmium Considerations:** Traditional OsO_4 is highly toxic and volatile. While the catalytic system uses it in small amounts, extreme caution is still required. Novel **polymer-incarcerated osmium (PI Os) catalysts** have been developed that are non-volatile, stable in air for months, and showed no acute toxicity in assays, presenting a safer alternative for large-scale applications [5].

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